Cas no 18067-50-0 (2,2-Dichloro-1-(o-tolyl)ethanol)

2,2-Dichloro-1-(o-tolyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dichloro-1-(o-tolyl)ethanol
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- Inchi: 1S/C9H10Cl2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,8-9,12H,1H3
- InChI Key: KCMSAHSBYVTUHY-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1C)(O)C(Cl)Cl
2,2-Dichloro-1-(o-tolyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KD6-1g |
2,2-Dichloro-1-(o-tolyl)ethanol |
18067-50-0 | 95% | 1g |
$476.00 | 2025-02-13 | |
Aaron | AR022KD6-5g |
2,2-Dichloro-1-(o-tolyl)ethanol |
18067-50-0 | 5g |
$597.00 | 2023-12-15 | ||
Aaron | AR022KD6-500mg |
2,2-Dichloro-1-(o-tolyl)ethanol |
18067-50-0 | 95% | 500mg |
$358.00 | 2025-02-13 |
2,2-Dichloro-1-(o-tolyl)ethanol Related Literature
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 2,2-Dichloro-1-(o-tolyl)ethanol
Introduction to 2,2-Dichloro-1-(o-tolyl)ethanol (CAS No. 18067-50-0)
2,2-Dichloro-1-(o-tolyl)ethanol, identified by its Chemical Abstracts Service (CAS) number 18067-50-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organochlorine derivative features a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as an intermediate in the development of various bioactive molecules.
The molecular structure of 2,2-Dichloro-1-(o-tolyl)ethanol consists of a dichloromethyl group attached to a hydroxyl-substituted benzene ring, where the benzene ring is ortho-substituted with a methyl group. This specific arrangement imparts distinct reactivity patterns, making it a valuable building block for further chemical modifications. The presence of both chlorine atoms and a hydroxyl group allows for diverse functionalization strategies, which are crucial in medicinal chemistry for designing novel therapeutic agents.
In recent years, the interest in 2,2-Dichloro-1-(o-tolyl)ethanol has been fueled by its role in the synthesis of pharmacologically relevant compounds. Researchers have explored its utility in constructing heterocyclic scaffolds, which are prevalent in many drugs targeting central nervous system disorders, inflammatory diseases, and antimicrobial infections. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful for introducing various functional groups into complex molecular architectures.
One of the most compelling aspects of 2,2-Dichloro-1-(o-tolyl)ethanol is its versatility in cross-coupling reactions. For instance, it can serve as a precursor in the preparation of aryl-chlorinated alcohols through palladium-catalyzed reactions, which are widely employed in modern drug discovery. These transformations have enabled the synthesis of novel analogs with enhanced biological activity. Furthermore, the compound's compatibility with other organometallic reagents has opened avenues for the development of more sophisticated molecular entities.
The pharmaceutical industry has been particularly intrigued by the potential of 2,2-Dichloro-1-(o-tolyl)ethanol as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of this compound, chemists have been able to develop inhibitors that target specific kinases with high selectivity and potency. Preliminary studies have shown promising results in vitro, suggesting its therapeutic relevance.
From an academic perspective, 2,2-Dichloro-1-(o-tolyl)ethanol has also been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique structural features provide an excellent platform for investigating electronic effects and steric influences on reaction outcomes. Such studies contribute to the broader understanding of organic transformations and can lead to innovative approaches for drug synthesis.
The industrial application of 2,2-Dichloro-1-(o-tolyl)ethanol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates in the production of herbicides and fungicides due to their ability to interfere with metabolic pathways in pests and pathogens. This dual functionality underscores its importance as a multifaceted chemical entity with broad utility.
In conclusion, 2,2-Dichloro-1-(o-tolyl)ethanol (CAS No. 18067-50-0) represents a fascinating compound with significant potential across multiple domains of chemistry and biology. Its structural versatility and reactivity make it indispensable for synthetic chemists seeking to develop novel bioactive molecules. As research continues to uncover new applications and methodologies involving this compound, its importance is likely to grow further.
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